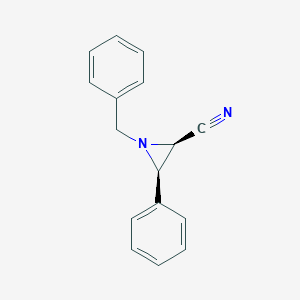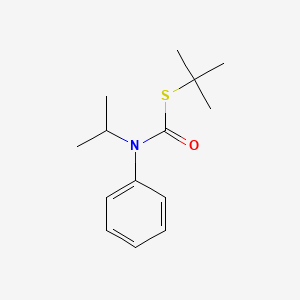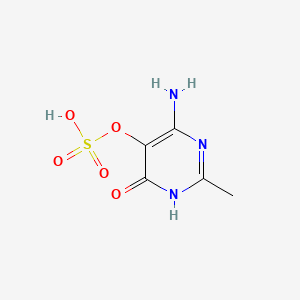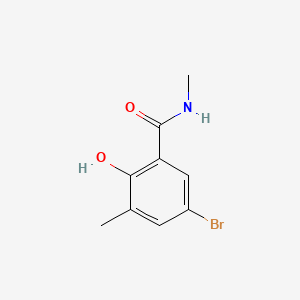
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive. This compound, in particular, has two chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with an epoxide under basic conditions. For instance, the reaction of benzylamine with styrene oxide in the presence of a base like sodium hydride can yield the desired aziridine compound .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity The process may include the use of transition metal catalysts to facilitate the cyclization reaction
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Azide-substituted products
Aplicaciones Científicas De Investigación
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.
(2S,3S)-Hydroxybupropion: Another enantiomer of hydroxybupropion.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups .
Uniqueness
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group, which provides a distinct set of chemical reactivity and potential applications. Its chiral centers also make it valuable for stereochemical studies and the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
51263-04-8 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2R,3R)-1-benzyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C16H14N2/c17-11-15-16(14-9-5-2-6-10-14)18(15)12-13-7-3-1-4-8-13/h1-10,15-16H,12H2/t15-,16+,18?/m0/s1 |
Clave InChI |
UKPYEMANSPEAOT-SWQDIRLTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2[C@H]([C@H]2C3=CC=CC=C3)C#N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C2C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)







![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)


![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)

